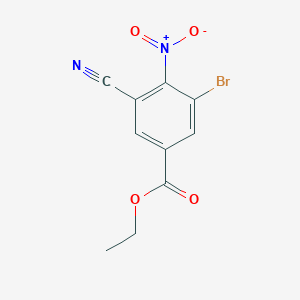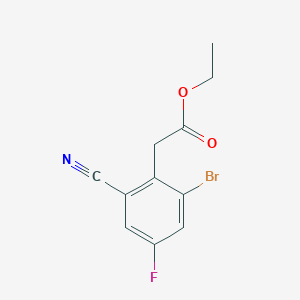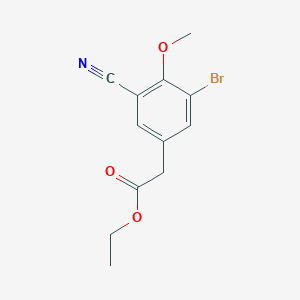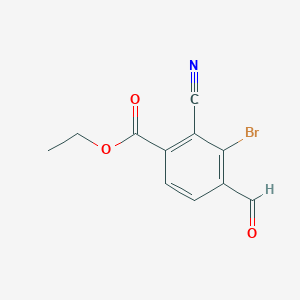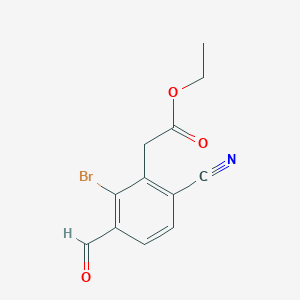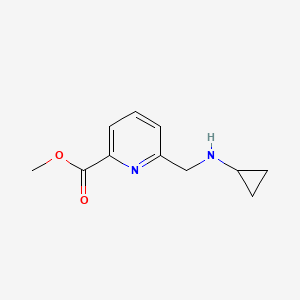
6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester
Descripción general
Descripción
6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester, also known as 6-CAM-PCA, is an organic compound that has been used in a variety of scientific applications. It is a derivative of pyridine and has been used as a reagent in the synthesis of various compounds. It is also used as a reagent in the synthesis of nucleic acid analogs and in the study of enzyme catalysis. 6-CAM-PCA has been used in a variety of scientific research applications, including in the study of enzyme catalysis, in the synthesis of nucleic acid analogs, and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis Methods : 6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester and related compounds are synthesized using various methods. For example, the compounds can be characterized by NMR, IR spectroscopies, and HRMS analyses. X-ray diffraction is used to study molecular structures, which are then compared to density-functional-theory (DFT) calculations (Shen, Huang, Diao, & Lei, 2012).
Spectroscopic Data : Spectroscopic data such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet Visible (UV–Vis) are essential for characterizing the compound and its isomers (Kadir, Mansor, Osman, & Haris, 2019).
Chemical Synthesis Applications
Catalyst in Organic Reactions : The compound and its derivatives are used as catalysts in the synthesis of carboxylic esters and lactones. This includes the use of basic catalysts such as 4-(dimethylamino)pyridine in reactions (Shiina, Kubota, Oshiumi, & Hashizume, 2004).
Intermediate in Complex Chemical Reactions : It acts as an intermediate in the synthesis of various other complex molecules. For instance, it is used in the synthesis of spirocyclopropyl derivatives of certain chemical compounds for structure-activity studies (Afonso, Puar, Kelly, & McPhail, 1998).
Potential Applications in Antimicrobial Studies
Antimicrobial Properties : Some derivatives of this compound show significant antimicrobial activity. These compounds are synthesized and tested for their bactericidal and fungicidal activities (Al-Omar & Amr, 2010).
Synthesis for Antibacterial Agents : Certain ester derivatives of the compound are synthesized for their potential as antibacterial agents. The structural variations of these derivatives can significantly impact their antibacterial effectiveness (Jew, Park, Lim, Kim, Chung, Kim, Hong, Kim, Park, Lee, & Park, 2003).
Propiedades
IUPAC Name |
methyl 6-[(cyclopropylamino)methyl]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-4-2-3-9(13-10)7-12-8-5-6-8/h2-4,8,12H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDAFBNTGDNCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



